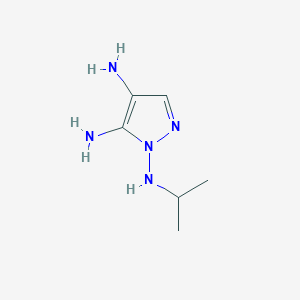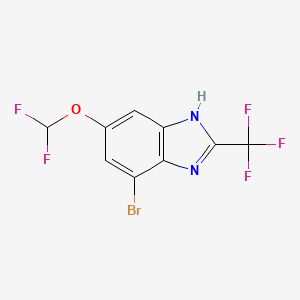![molecular formula C15H13N B12861019 (2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-38-8](/img/structure/B12861019.png)
(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound with the molecular formula C15H13N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and an acetonitrile group is attached to the fourth carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile typically involves the reaction of 2-methylbiphenyl with acetonitrile under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methylbiphenyl is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetonitrile.
Industrial Production Methods
In an industrial setting, the production of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
4-Acetonitrilebiphenyl: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions in various research fields.
Properties
CAS No. |
893734-38-8 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13N/c1-12-4-2-3-5-15(12)14-8-6-13(7-9-14)10-11-16/h2-9H,10H2,1H3 |
InChI Key |
SHKHZHXWVHDFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


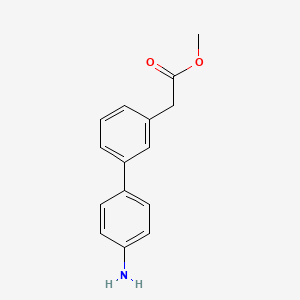
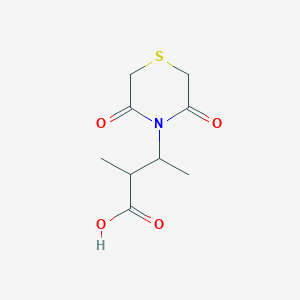
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)

![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
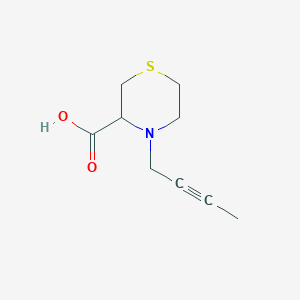

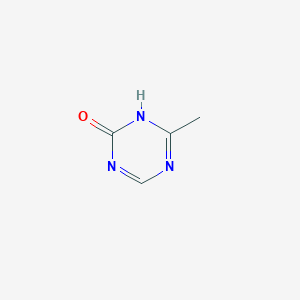
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
